molecular formula C15H23Cl2NO B1441806 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride CAS No. 1220032-91-6

4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride

Cat. No.: B1441806
CAS No.: 1220032-91-6
M. Wt: 304.3 g/mol
InChI Key: FXYMZRXKJKZGKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis of related piperidine compounds, exploring their chemical properties and potential applications in further chemical syntheses. For example, the synthesis of 4-chloropiperidine hydrochloride was achieved through a process involving the reduction and n-carbonylation of tert-butyloxyl to obtain tert-butyl-4-hydroxy piperidine-l-carboxylate, followed by synthesis with sulfoxyl chloride (Zhang Guan-you, 2010).
  • Another research explored the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, providing insights into its chemical and physical properties through single crystal X-ray diffraction and computational methods (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Potential Applications

  • A novel compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, was synthesized and demonstrated moderate antimicrobial activities, suggesting the utility of piperidine derivatives in developing antimicrobial agents (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).
  • Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride outlines the methodological approach and potential use of such compounds as intermediates for further chemical or pharmaceutical applications (Zheng Rui, 2010).

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Properties

IUPAC Name

4-(2-butan-2-yl-4-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-10-12(16)4-5-15(14)18-13-6-8-17-9-7-13;/h4-5,10-11,13,17H,3,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYMZRXKJKZGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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